Cas no 89615-42-9 (2,3,5-Tri-O-benzyl-β-L-arabinofuranose)

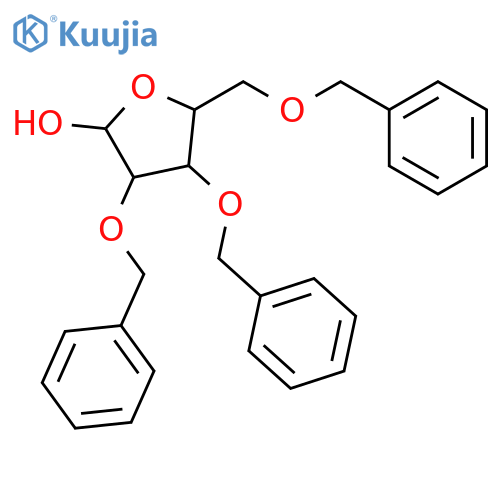

89615-42-9 structure

商品名:2,3,5-Tri-O-benzyl-β-L-arabinofuranose

2,3,5-Tri-O-benzyl-β-L-arabinofuranose 化学的及び物理的性質

名前と識別子

-

- 2,3,5-Tri-O-benzyl-β-L-arabinofuranose

- 2,3,5-TRI-O-BENZYL- BETA-L -ARABINOFURANOSE

- 2,3,5-Tri-O-benzyl-L-arabinofuranose

- b-L-Arabinofuranose,2,3,5-tris-O-(phenylmethyl)-

-

- MDL: MFCD00053542

- インチ: InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m0/s1

- InChIKey: NAQUAXSCBJPECG-SSUZURRFSA-N

- ほほえんだ: C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@@H](O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 10

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 84-85 ºC

- ようかいど: ほとんど溶けない(0.022 g/l)(25ºC)、

2,3,5-Tri-O-benzyl-β-L-arabinofuranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76330-1g |

2,3,5-TRI-O-BENZYL-β-L-ARABINO-FURANOSE |

89615-42-9 | 98% | 1g |

¥1458.0 | 2023-09-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820064-250mg |

2,3,5-Tri-O-benzyl-β-L-arabinofuranose |

89615-42-9 | 98% | 250mg |

¥276.30 | 2022-09-28 | |

| eNovation Chemicals LLC | D751212-1g |

2,3,5-TRI-O-BENZYL-BETA-L-ARABINO-FURANOSE |

89615-42-9 | 95% | 1g |

$185 | 2024-06-06 | |

| Alichem | A159002946-25g |

(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |

89615-42-9 | 97% | 25g |

$497.97 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820064-1g |

2,3,5-Tri-O-benzyl-β-L-arabinofuranose |

89615-42-9 | 98% | 1g |

¥864.90 | 2022-09-28 | |

| TRC | T896005-5g |

2,3,5-Tri-O-benzyl-L-arabinofuranose |

89615-42-9 | 5g |

$ 210.00 | 2022-06-02 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009946-250mg |

2,3,5-Tri-O-benzyl-β-L-arabinofuranose |

89615-42-9 | 98% | 250mg |

¥295 | 2024-05-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76330-250mg |

2,3,5-TRI-O-BENZYL-β-L-ARABINO-FURANOSE |

89615-42-9 | 98% | 250mg |

¥468.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D751212-5g |

2,3,5-TRI-O-BENZYL-BETA-L-ARABINO-FURANOSE |

89615-42-9 | 95% | 5g |

$335 | 2024-06-06 | |

| Chemenu | CM196456-25g |

(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |

89615-42-9 | 97% | 25g |

$*** | 2023-03-29 |

2,3,5-Tri-O-benzyl-β-L-arabinofuranose 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

89615-42-9 (2,3,5-Tri-O-benzyl-β-L-arabinofuranose) 関連製品

- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89615-42-9)2,3,5-Tri-O-benzyl-β-L-arabinofuranose

清らかである:99%

はかる:5g

価格 ($):234.0